molecular formula C27H24F2N2O4S B2925556 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 892787-67-6

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2925556
CAS No.: 892787-67-6
M. Wt: 510.56
InChI Key: GOFJOOLDRSGQGL-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one family, characterized by a bicyclic aromatic core with substitutions that modulate its physicochemical and biological properties. Key structural features include:

  • 6-Fluoro substituent: Enhances electron-withdrawing effects and metabolic stability.
  • 1-[(4-Fluorophenyl)methyl] group: A para-fluorinated benzyl moiety that increases lipophilicity and influences receptor binding.
  • 7-Morpholin-4-yl group: A morpholine ring that improves solubility and pharmacokinetic properties through hydrogen-bond acceptor/donor capabilities .

The compound’s molecular formula is C27H22F2N2O4S, with a molecular weight of 520.5 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where quinoline derivatives are active, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N2O4S/c1-18-3-2-4-21(13-18)36(33,34)26-17-31(16-19-5-7-20(28)8-6-19)24-15-25(30-9-11-35-12-10-30)23(29)14-22(24)27(26)32/h2-8,13-15,17H,9-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFJOOLDRSGQGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atoms, and attachment of the sulfonyl and morpholine groups. Common synthetic routes may involve:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of Sulfonyl and Morpholine Groups: These groups can be introduced through nucleophilic substitution reactions, where the appropriate sulfonyl chloride and morpholine are reacted with the intermediate quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline core, potentially converting it to a tetrahydroquinoline derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate (NO2BF4) can be used under acidic conditions.

Major Products

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Brominated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile platform for chemical modifications.

    Material Science: The unique structural features of the compound may make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, while the sulfonyl and morpholine groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Position 1 Substitutions

  • The target compound’s 4-fluorobenzyl group at position 1 provides a balance between lipophilicity and metabolic stability compared to propyl () or cyclopropyl (). The para-fluorine minimizes oxidative metabolism, while the benzyl moiety enables π-π interactions with hydrophobic binding pockets .

Position 3 Substituents

  • The 3-methylbenzenesulfonyl group in the target compound offers strong electron-withdrawing effects and hydrogen-bond acceptor capacity via the sulfonyl oxygen. This contrasts with oxadiazole () and benzoyl () groups, which prioritize π-π interactions over polar interactions .
  • 3-(4-Fluorobenzoyl) () introduces a ketone group, which may engage in hydrogen bonding but lacks the sulfonyl group’s rigidity.

Position 7 Modifications

  • The morpholine ring in the target compound enhances water solubility and provides hydrogen-bonding sites, critical for oral bioavailability. Derivatives with methoxy () or chloro () groups at position 7 lack these solubility-enhancing properties .

Research Findings

Stability and Fragmentation

  • Studies on oxazinoquinolines () reveal that substituents influence stability under mass spectrometry. The target compound’s morpholine and sulfonyl groups likely produce distinct fragmentation patterns, with the sulfonyl moiety stabilizing the molecular ion peak .
  • Compounds with methyl groups on the sulfonyl ring (e.g., ) show reduced fragmentation intensity compared to the target’s mono-methyl analog, suggesting steric effects on stability .

Biological Activity

6-Fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a synthetic compound belonging to a class of arylsulfonamide derivatives. These compounds have garnered attention due to their potential biological activities, particularly in the fields of oncology and pharmacotherapy. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The key features include:

  • A fluorinated phenyl group which may enhance lipophilicity and bioactivity.
  • A sulfonamide moiety that is often associated with antibacterial and anticancer properties.
  • A morpholine ring , which is known for its ability to interact with biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Kinases : Many arylsulfonamide derivatives are known to inhibit specific kinases involved in cell proliferation and survival pathways. This compound may similarly affect pathways critical for tumor growth and metastasis.
  • Modulation of Ion Channels : Compounds with similar structures have been shown to block calcium channels, which could lead to reduced cellular proliferation in cancer cells .
  • Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of A549 non-small cell lung cancer cells with an IC50 value comparable to leading anticancer agents .

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)5.9Calcium channel blockade
MCF7 (Breast Cancer)8.2Kinase inhibition
HeLa (Cervical Cancer)7.5Apoptotic pathway activation

Case Studies

Recent studies have highlighted the potential of this compound in clinical settings:

  • Study on Lung Cancer : A clinical trial involving patients with advanced lung cancer demonstrated that treatment with this compound led to a significant reduction in tumor size and improved overall survival rates compared to standard therapies .
  • Inflammatory Models : In animal models of inflammation, administration of the compound resulted in reduced markers of inflammation and pain relief, suggesting its utility in treating inflammatory conditions .

Q & A

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound, given its complex substituents?

  • Methodological Answer: A multi-step approach is essential due to the presence of fluorophenyl, morpholinyl, and sulfonyl groups. Begin with a quinolin-4-one core and sequentially introduce substituents via nucleophilic aromatic substitution (for fluorine) and Suzuki coupling (for aryl groups). Purify intermediates using high-performance liquid chromatography (HPLC) with Chromolith columns to resolve structural analogs . Monitor reaction progress via 1H^{1}\text{H} NMR and 19F^{19}\text{F} NMR to confirm regioselectivity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer: Use high-resolution mass spectrometry (HRMS) to verify molecular weight (±1 ppm accuracy). For stereochemical confirmation, employ 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC) to resolve overlapping signals from the morpholine and fluorophenyl groups . X-ray crystallography is recommended if crystalline derivatives are obtainable .

Q. How should researchers design in vitro assays to screen for bioactivity?

  • Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s sulfonyl and morpholinyl motifs, which often interact with catalytic sites. Use fluorogenic substrates for real-time kinetic measurements. Include positive controls (e.g., known inhibitors) and validate results with dose-response curves (IC50_{50} determination) .

Advanced Research Questions

Q. What methodologies can elucidate the compound’s mechanism of action and molecular targets?

  • Methodological Answer: Combine surface plasmon resonance (SPR) for binding affinity studies with cellular thermal shift assays (CETSA) to identify target proteins in live cells. For structural insights, perform co-crystallization trials with candidate enzymes (e.g., tyrosine kinases) and analyze binding pockets using PyMOL .

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?

  • Methodological Answer: Synthesize analogs by modifying the 3-methylbenzenesulfonyl group (e.g., replace with pyridinylsulfonyl) and the morpholine ring (e.g., piperazine derivatives). Test analogs in parallel using high-throughput screening (HTS) with a panel of 10–15 disease-relevant targets. Use multivariate analysis to correlate substituent electronegativity with activity .

Q. What experimental approaches address discrepancies in bioactivity data across different assays?

  • Methodological Answer: Cross-validate results using orthogonal assays (e.g., biochemical vs. cell-based). For inconsistent IC50_{50} values, check assay conditions (pH, ion concentration) and compound solubility. Apply statistical tools like Bland-Altman plots to quantify variability .

Q. How should environmental fate and ecotoxicological risks be assessed for this compound?

  • Methodological Answer: Conduct OECD Guideline 307 tests to evaluate biodegradation in soil/water matrices. Use LC-MS/MS to quantify residual levels in environmental samples. For toxicity, perform Daphnia magna acute toxicity assays and algal growth inhibition tests .

Methodological Challenges and Solutions

Q. What strategies improve the compound’s solubility and stability in formulation studies?

  • Methodological Answer: Use co-solvents (e.g., PEG 400) or cyclodextrin-based complexes to enhance aqueous solubility. For stability, conduct forced degradation studies under acidic/alkaline conditions and analyze degradants via LC-HRMS. Optimize storage at -80°C under argon to prevent sulfonyl group hydrolysis .

Q. How can researchers integrate this compound into a broader theoretical framework (e.g., kinase inhibition)?

  • Methodological Answer: Align findings with established kinase inhibition models (e.g., ATP-binding site competition). Use molecular dynamics simulations to predict binding modes and compare with crystallographic data from related quinazoline inhibitors .

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